5,5-dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid, Mixture of diastereomers
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Overview
Description
5,5-dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid, mixture of diastereomers, is a chemical compound with the molecular formula C10H14O3. This compound is characterized by its spirocyclic structure, which includes a heptane ring fused with a carboxylic acid group and a ketone group. The presence of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-cyclohexanedione with ethyl chloroformate, followed by hydrolysis to yield the desired spirocyclic compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to isolate the desired diastereomers.
Chemical Reactions Analysis
Types of Reactions
5,5-dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used for reducing the ketone group.
Substitution: Reagents such as alcohols (for esterification) or amines (for amidation) can be used in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide.
Major Products
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or other substituted derivatives.
Scientific Research Applications
5,5-dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5,5-dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence its binding affinity and specificity, leading to various biological effects. The exact pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
6-oxospiro[3.3]heptane-2-carboxylic acid: Similar structure but lacks the dimethyl groups.
Spiro[3.3]heptane-2,6-dione: Similar spirocyclic structure but with two ketone groups instead of a carboxylic acid.
2,2-dimethyl-1,3-cyclohexanedione: Precursor in the synthesis of the target compound, with a similar cyclohexane core.
Uniqueness
5,5-dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group within a spirocyclic framework. The dimethyl groups add steric hindrance, which can influence its reactivity and interactions with other molecules. The mixture of diastereomers adds another layer of complexity, as different stereoisomers can exhibit distinct properties and activities.
Properties
CAS No. |
2680537-57-7 |
---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.2 |
Purity |
95 |
Origin of Product |
United States |
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